molecular formula C10H9ClN2O B3339074 2-Chloro-7-methoxy-4-methylquinazoline CAS No. 58487-56-2

2-Chloro-7-methoxy-4-methylquinazoline

Cat. No.: B3339074
CAS No.: 58487-56-2
M. Wt: 208.64 g/mol
InChI Key: BQVRZLSYRZCKLF-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-4-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C({10})H({9})ClN(_{2})O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-4-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-methylbenzoic acid and 2-chloro-4-methoxyaniline.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline ring. This can be achieved through various methods, including

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure efficient cyclization and minimize side reactions.

    Catalysts and Solvents: Using appropriate catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-4-methylquinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO({3})).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.

    Reduction Products: Reduction can yield dihydroquinazolines or tetrahydroquinazolines.

Scientific Research Applications

2-Chloro-7-methoxy-4-methylquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: Used in the study of enzyme inhibitors, receptor antagonists, and other bioactive molecules.

    Chemical Biology: Employed in the design of probes and tools for investigating biological pathways and mechanisms.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Antagonism: Blocking receptor sites and preventing the binding of natural ligands.

    Pathway Modulation: Interfering with signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylquinazoline: Lacks the methoxy group at the 7-position.

    7-Methoxy-4-methylquinazoline: Lacks the chlorine atom at the 2-position.

    2-Chloro-7-methoxyquinazoline: Lacks the methyl group at the 4-position.

Uniqueness

2-Chloro-7-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, methoxy, and methyl groups can enhance its binding affinity to biological targets and modify its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-7-methoxy-4-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVRZLSYRZCKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731238
Record name 2-Chloro-7-methoxy-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58487-56-2
Record name 2-Chloro-7-methoxy-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 7-methoxy-4-methylquinazolin-2-ol was added POCl3 and the mixture was added heated to 100° C. for 16 h when the reaction went to completion. To the reaction mixture was added ice and water and the precipitated solid was filtered and dried on the high vacuum overnight to give 2-chloro-7-methoxy-4-methylquinazoline in 60% yield. ES/MS m/z 209 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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